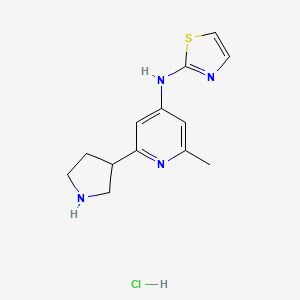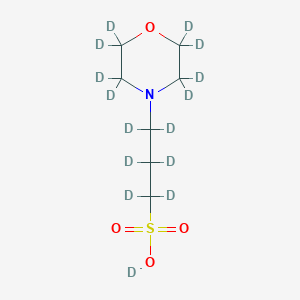
3-(n-Morpholino)propanesulfonic acid-d15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(n-Morpholino)propanesulfonic acid-d15 is a deuterated form of 3-(n-Morpholino)propanesulfonic acid, commonly known as MOPS. This compound is a zwitterionic biological buffering agent widely used in biochemical and biological research. It is part of the Good’s buffers, which are known for their minimal interference with biological processes .
Preparation Methods
The synthesis of 3-(n-Morpholino)propanesulfonic acid-d15 involves the reaction of 1,3-propane sultone with morpholine in the presence of an organic solvent. The reaction is typically carried out in a microchannel reactor, where the organic solutions of 1,3-propane sultone and morpholine are pumped simultaneously. The reaction mixture is then subjected to freeze crystallization to obtain the crude product, which is further purified by nitrogen-induced filter pressing .
Chemical Reactions Analysis
3-(n-Morpholino)propanesulfonic acid-d15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the sulfonic acid group. Common reagents used in these reactions include strong acids and bases, as well as specific oxidizing and reducing agents. .
Scientific Research Applications
3-(n-Morpholino)propanesulfonic acid-d15 is extensively used in scientific research due to its buffering capacity. Some of its applications include:
Biological Research: It is used to stabilize pH in cell culture media, promoting optimal cell growth and function.
Protein Purification: It is employed in chromatography to stabilize protein solutions.
Electrophoresis: It acts as a reliable running buffer in various electrophoretic techniques, enabling efficient separation and analysis of biomolecules.
Enzyme Stabilization: It stabilizes enzymes in solution, ensuring their activity for research purposes.
Cell Lysis: It is used to lyse cells for subsequent protein or nucleic acid extraction.
Mechanism of Action
The primary mechanism of action of 3-(n-Morpholino)propanesulfonic acid-d15 is its ability to maintain a stable pH environment. It achieves this by acting as a buffer, resisting changes in pH when acids or bases are added to the solution. This property is crucial for maintaining the physiological conditions required for various biochemical reactions and processes .
Comparison with Similar Compounds
3-(n-Morpholino)propanesulfonic acid-d15 is similar to other Good’s buffers, such as:
MES (2-(n-Morpholino)ethanesulfonic acid): Shares structural similarities with MOPS, featuring a morpholine ring.
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Contains a piperazine ring and is used for buffering at near-neutral pH.
Tris (Tris(hydroxymethyl)aminomethane): Another commonly used buffer in biological research.
The uniqueness of this compound lies in its deuterated form, which can be advantageous in specific research applications, such as nuclear magnetic resonance (NMR) studies, where deuterium labeling is beneficial .
Properties
Molecular Formula |
C7H15NO4S |
|---|---|
Molecular Weight |
224.36 g/mol |
IUPAC Name |
deuterio 1,1,2,2,3,3-hexadeuterio-3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propane-1-sulfonate |
InChI |
InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD |
InChI Key |
DVLFYONBTKHTER-OTUIAQFOSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
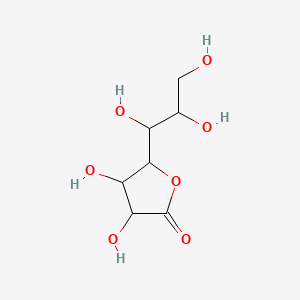
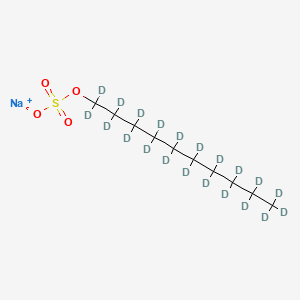
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
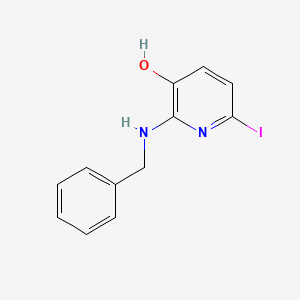
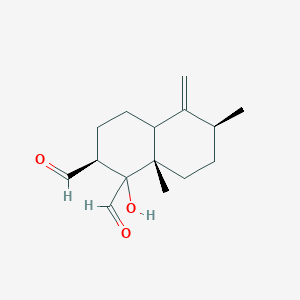
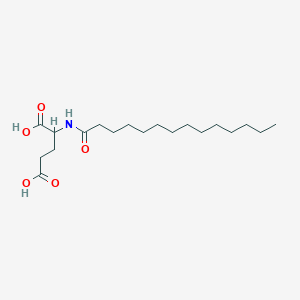
![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
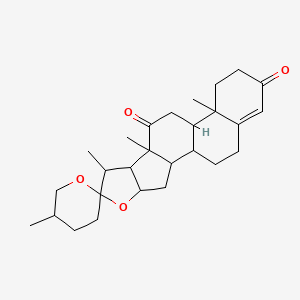
![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)
